7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-Ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a 4-ethoxyphenyl substituent at position 7, a methyl group at position 5, and an o-tolylamide moiety at position 6. The ethoxy group at the para position of the phenyl ring and the ortho-methyl substitution on the amide nitrogen distinguish it from structurally related compounds.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMUOJJCABGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play significant roles in various biological processes, including immune response regulation (RORγt), oxygen sensing in cells (PHD-1), and signal transduction in immune cells (JAK1 and JAK2).
Mode of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit enzymes like camp phosphodiesterase (pde) in the cardiovascular system. Inhibition of these enzymes can lead to increased levels of cAMP, which can have various downstream effects, such as vasodilation.
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects. These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The search results suggest that uptake, translocation, and metabolism play key roles in modulating the activity of similar [1,2,4]triazolo[1,5-a]pyrimidines. These factors can significantly impact the bioavailability of the compound.
Result of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidines have shown significant anti-seizure effects, suggesting that this compound may also have potential neurological applications.
Biological Activity
The compound 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 727391-40-4) is a member of the triazolopyrimidine family, which has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its relevance in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of 389.4 g/mol. The structure features a triazole ring fused to a pyrimidine, which is common in many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O2 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 727391-40-4 |
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, hybrid compounds similar to our target compound have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 21.25 μM . While specific data on the target compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity against various bacterial strains.
Anticancer Activity
Triazole derivatives have been reported to possess anticancer properties. A related study demonstrated that certain triazolethiones exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 μM to 43.4 μM . These findings imply that our compound may similarly affect cancer cell proliferation due to its structural characteristics.
The mechanism of action for triazole-based compounds often involves inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. In silico studies suggest that compounds similar to the target may interact with enzymes such as DprE1, which is vital for Mycobacterium tuberculosis metabolism . Further experimental validation would be necessary to confirm these interactions for our specific compound.
Synthesis and Evaluation
In a recent synthesis study involving hybrid compounds, various analogs were evaluated for their biological activity. Compounds with structural similarities to our target were synthesized and screened for their antibacterial and antifungal properties . The results indicated that modifications in the phenyl and triazole rings significantly influenced biological activities.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on Vero cells revealed that many triazole derivatives exhibited minimal cytotoxicity at concentrations exceeding 375 μM . This suggests a favorable safety profile for further development.
Scientific Research Applications
Biological Activities
The biological activities of 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been investigated primarily in the context of its anti-cancer properties. Similar compounds have shown promising results against various cancer cell lines:
- Antitumor Activity : Compounds with a triazolo-pyrimidine structure have been reported to exhibit potent inhibitory effects on cancer cell proliferation. For instance, studies on related structures have demonstrated significant cytotoxicity against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines using MTT assays .
- Mechanisms of Action : The mechanisms often involve inducing apoptosis through caspase-dependent pathways and cell cycle arrest by modulating proteins such as p21 .
Pharmaceutical Development
The compound's structural features suggest potential applications in drug development:
- Anticancer Agents : Due to its demonstrated cytotoxicity against cancer cells.
- Anti-inflammatory Agents : Compounds with similar structures have been evaluated for their anti-inflammatory properties through molecular docking studies targeting enzymes like 5-lipoxygenase .
Agricultural Chemistry
While primarily studied for medicinal applications, derivatives of triazolo-pyrimidines may also find utility in agricultural settings:
- Pesticides or Herbicides : The bioactive nature of these compounds could be explored for developing new agrochemicals aimed at pest control or plant growth regulation.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
Key comparisons with analogs (Table 1):
Critical Analysis of Substituent Influence
- Para-Ethoxy vs. Meta/Ortho-Substituents : The 4-ethoxyphenyl group in the target compound likely induces steric and electronic effects distinct from 2-methoxy () or 3,4,5-trimethoxy () analogs. Para substitution may favor planar interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
- Methodology : Use a multicomponent reaction involving aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate derivatives. Catalyze the reaction with 4,4’-trimethylenedipiperidine (TMDP) under green solvent conditions (water/ethanol, 1:1 v/v) at reflux (65–100°C). TMDP acts as a Lewis base and hydrogen-bonding catalyst, enabling high yields (up to 92%) and recyclability .
- Key Considerations : Avoid piperidine due to toxicity and regulatory issues; TMDP offers safer handling and reduced flammability .
Q. How can structural characterization of this compound be performed to confirm its purity and conformation?
- Methodology :
- NMR Spectroscopy : Use and NMR (400 MHz) to verify substituent positions and hydrogen environments .
- X-ray Crystallography : Analyze single crystals grown via slow evaporation (e.g., ethyl acetate/ethanol) to determine bond angles, dihedral angles, and puckering of the pyrimidine ring .
- Elemental Analysis : Validate molecular formula using microanalysis (e.g., Perkin-Elmer 240-B analyzer) .
Q. What solvent systems are suitable for recrystallization to achieve high-purity yields?
- Methodology : Recrystallize crude products from ethanol or ethanol/DMF mixtures (3:2 v/v) under controlled cooling. Ethanol effectively removes impurities while preserving thermal stability of the triazolo-pyrimidine core .
Advanced Research Questions
Q. How can computational methods streamline reaction design and condition optimization for derivatives of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states.
- Information Science : Apply machine learning to experimental datasets (e.g., solvent ratios, catalyst loadings) to predict optimal conditions. ICReDD’s integrated computational-experimental framework reduces trial-and-error approaches by >50% .
- Example : Screen TMDP’s recyclability efficiency using molecular dynamics simulations to assess catalyst degradation .
Q. What strategies resolve contradictions in catalytic efficiency data between TMDP and traditional bases like piperidine?
- Methodology :
- Comparative Kinetic Studies : Measure reaction rates under identical conditions (solvent, temperature) to isolate base-specific effects.
- Thermogravimetric Analysis (TGA) : Assess TMDP’s thermal stability (reported up to 200°C) to rule out decomposition artifacts .
- Toxicity Profiling : Use in silico tools (e.g., ProTox-II) to quantify TMDP’s lower cytotoxicity (LD >500 mg/kg) vs. piperidine (LD ~30 mg/kg) .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be predicted for this compound?
- Methodology :
- Docking Studies : Model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolism.
- ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and aqueous solubility.
- In Vitro Assays : Validate predictions with hepatic microsome stability tests .
Q. What experimental approaches validate the biological activity of this compound against specific therapeutic targets?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ATP-competitive binding).
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC values.
- Structural Analog Comparison : Benchmark against pyrazolo[1,5-a]pyrimidine derivatives with known activity (e.g., antitumor or antimicrobial) .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for TMDP-catalyzed syntheses?
- Methodology :
- Parameter Sensitivity Testing : Vary TMDP loading (5–15 mol%) and solvent ratios (water:ethanol from 1:1 to 1:3) to identify yield-limiting factors.
- Cross-Lab Validation : Replicate protocols using standardized equipment (e.g., Büchi B-545 melting point apparatus) to minimize instrumental bias .
Q. Why do crystallographic data sometimes show deviations in pyrimidine ring puckering?
- Methodology :
- Conformational Analysis : Compare X-ray data with NMR-derived NOE correlations to assess dynamic flexibility in solution vs. solid state.
- Temperature-Dependent Crystallization : Grow crystals at 25°C vs. 4°C to evaluate temperature-induced conformational changes .
Tables
| Key Physicochemical Properties |
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| Molecular Formula |
| Molecular Weight |
| Melting Point |
| Solubility |
| Synthetic Optimization Parameters |
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| Catalyst |
| Solvent |
| Temperature |
| Yield Range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
